(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound “(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone)” is a complex organic molecule that features multiple functional groups, including a thiazole ring, a piperazine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling with a piperazine derivative. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized under specific conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce de-fluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its multiple functional groups suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(4-(4-Fluorophenyl)thiazol-2-yl)methanone
- **(4-Propyl-1,2,3-thiadiazol-5-yl)methanone
- **(4-(4-Fluorophenyl)piperazin-1-yl)methanone
Uniqueness
What sets “(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone)” apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5OS2/c1-2-3-16-19(29-24-23-16)20(27)26-10-8-25(9-11-26)12-18-22-17(13-28-18)14-4-6-15(21)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOMAHHGPRTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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